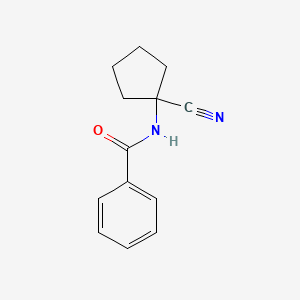

N-(1-Cyanocyclopentyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-(1-Cyanocyclopentyl)benzamide and its derivatives involves direct acylation reactions, showcasing a methodological approach towards creating complex molecules. One such derivative, involving cyano(naphthalen-1-yl)methyl benzamide, is synthesized through acylation of 2-amino-2-(naphthalen-1-yl)acetonitrile (Younes et al., 2020).

Molecular Structure Analysis

The molecular structure of these compounds is elucidated using techniques such as X-ray single crystallography. This analysis provides insight into the solid-state properties and hydrogen bonding interactions within the compound, laying the groundwork for understanding its chemical behavior (Younes et al., 2020).

Chemical Reactions and Properties

N-(1-Cyanocyclopentyl)benzamide derivatives have been studied for their colorimetric sensing of fluoride anions. A specific derivative exhibits a significant color transition in the presence of fluoride, attributed to a deprotonation-enhanced intramolecular charge transfer mechanism. This property is crucial for developing sensitive chemical sensors (Younes et al., 2020).

Physical Properties Analysis

The synthesis and structural characterization of related compounds, such as N-[(9E)-8,10,17-Triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2,4,6,11(16),12,14-heptaen-9-ylidene] benzamide, involve spectroscopic and microanalytical techniques. These studies contribute to our understanding of the physical properties of such compounds, including bond lengths and angles (Odame, Hosten, & Tshentu, 2020).

Chemical Properties Analysis

Research on the chemical properties of N-(1-Cyanocyclopentyl)benzamide derivatives includes investigations into their reactivity, such as the electrophilic ipso-iodocyclization of N-benzyl-N-(1-naphthyl)propiolamides for synthesizing complex polycyclic lactams. These studies highlight the compound's versatility in forming various chemical structures (Wang et al., 2014).

Wissenschaftliche Forschungsanwendungen

Antiarrhythmic Activity

Benzamides, particularly those with heterocyclic amide side chains, have been explored for their potential in oral antiarrhythmic activity. Studies show significant variation in heterocyclic ring structures can influence antiarrhythmic activity, impacted by the basicity of the amine nitrogen and the nature of the link between the heterocycle and amide nitrogen (Banitt et al., 1977).

Corrosion Inhibition

Benzamide derivatives have been investigated for their effectiveness in inhibiting mild steel corrosion in hydrochloric acid solutions. Studies show that these compounds, including benzamide derivatives like N-(cyanomethyl)benzamide, act as inhibitors, forming a protective film on metal surfaces (Elbakri et al., 2013).

Melanoma Cytotoxicity

Radioiodinated N-(2-(diethylamino)ethyl)benzamides have been discovered as selective agents for melanotic melanoma, used in nuclear medicine for scintigraphic imaging. Benzamide derivatives conjugated with alkylating cytostatics have shown enhanced cytotoxicity against melanoma cells compared to the parent chlorambucil, suggesting their potential for targeted drug delivery in melanoma therapy (Wolf et al., 2004).

Molecular Imaging and Therapeutic Agents

Benzamide derivatives are recognized for their roles in antipsychotic and antiemetic drugs and have been useful in imaging melanoma and melanoma metastases. Studies show their potential in magnetic resonance imaging and as transporters for cytostatic agents, as well as inhibitors for histone deacetylases, demonstrating their versatility as novel imaging and therapeutic agents (Oltmanns et al., 2009).

Chemical Synthesis and Biological Activity

Benzamide derivatives have been used in various chemical syntheses. For instance, N-benzoyl cyanoacetylhydrazine has been utilized to synthesize new heterocyclic compounds with potential biological activities, showing antibacterial and antifungal properties (Mohareb et al., 2007).

Safety And Hazards

Eigenschaften

IUPAC Name |

N-(1-cyanocyclopentyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c14-10-13(8-4-5-9-13)15-12(16)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-9H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWPJTMIVMQPYNO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C#N)NC(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-Cyanocyclopentyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Indeno[2,1-b]chromene-6-carbaldehyde](/img/structure/B1268269.png)

![2,7-Naphthalenedisulfonic acid, 3-[2-[4-(phenylamino)-1-naphthalenyl]diazenyl]-](/img/structure/B1268270.png)